molecular formula C7H7NO5 B2587994 5-Nitro-furan-3-carboxylic acid ethyl ester CAS No. 6132-33-8

5-Nitro-furan-3-carboxylic acid ethyl ester

Cat. No. B2587994
CAS RN: 6132-33-8
M. Wt: 185.135
InChI Key: MCJIQUBSSHRKKB-UHFFFAOYSA-N
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Description

5-Nitro-furan-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C7H7NO5 and a molecular weight of 185.13400 .


Chemical Reactions Analysis

Esters, including 5-Nitro-furan-3-carboxylic acid ethyl ester, can undergo a variety of reactions. For example, they can be reduced to aldehydes , or undergo hydrolysis to form carboxylic acids and alcohols .

Scientific Research Applications

Antibacterial Activity

5-Nitro-furan-3-carboxylic acid ethyl ester: is a furan derivative that has been studied for its potential antibacterial properties. Furan compounds have shown a wide range of biological activities, and their incorporation into new drugs is a key strategy in medicinal chemistry. The antibacterial activity of furan derivatives is particularly significant against both gram-positive and gram-negative bacteria .

Antifungal and Antiviral Uses

Apart from antibacterial properties, furan derivatives, including 5-Nitro-furan-3-carboxylic acid ethyl ester , are explored for antifungal and antiviral applications. Their structural versatility allows for the synthesis of compounds that can be potent against a variety of fungal and viral pathogens .

Anti-inflammatory and Analgesic Properties

The furan nucleus is a common feature in molecules displaying anti-inflammatory and analgesic effects. As such, 5-Nitro-furan-3-carboxylic acid ethyl ester may be used as a building block in the synthesis of compounds that could potentially treat inflammatory conditions and pain .

Anticancer Research

Furan derivatives are also being investigated for their anticancer properties. The nitro group in 5-Nitro-furan-3-carboxylic acid ethyl ester could be critical in the design of novel anticancer agents, as it may interact with biological targets in cancer cells .

Synthesis of Heterocyclic Compounds

In organic chemistry, 5-Nitro-furan-3-carboxylic acid ethyl ester serves as a precursor for the synthesis of various heterocyclic compounds. These compounds have diverse applications in pharmaceuticals and materials science .

Biomass Conversion and Green Chemistry

The furan ring is a key component in the conversion of biomass into valuable chemicals5-Nitro-furan-3-carboxylic acid ethyl ester can be derived from biomass and used in the synthesis of bio-based materials, contributing to sustainable and green chemistry practices .

properties

IUPAC Name

ethyl 5-nitrofuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-6(8(10)11)13-4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJIQUBSSHRKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-furan-3-carboxylic acid ethyl ester

CAS RN

6132-33-8
Record name ethyl 5-nitrofuran-3-carboxylate
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